Isoform-Selectivity Differential: STO-609 Exhibits ~5-Fold Lower Ki for CaMKKβ vs. CaMKKα, a Distinction Lost in Modern CaMKK2-Optimized Probes
STO-609 discriminates between the CaMKKα and CaMKKβ isoforms with a quantifiable potency differential. The Ki for recombinant CaMKKβ (15 ng/mL) is approximately 5.3-fold lower than for CaMKKα (80 ng/mL), corresponding to Ki values of 40 nM and 210 nM, respectively [1]. This differential is absent in next-generation inhibitors such as SGC‑CAMKK2‑1, which was optimized for CaMKK2 (β isoform) inhibition and demonstrates negligible activity against CaMKKα [2]. For studies requiring concomitant inhibition of both isoforms or investigations into isoform‑specific signaling contributions, STO‑609 remains the only tool with quantitatively defined differential sensitivity.
| Evidence Dimension | Inhibitory constant (Ki) for CaMKKα and CaMKKβ isoforms |
|---|---|
| Target Compound Data | Ki (CaMKKα) = 80 ng/mL (210 nM); Ki (CaMKKβ) = 15 ng/mL (40 nM) |
| Comparator Or Baseline | SGC‑CAMKK2‑1: IC50 (CaMKK2) = 30 nM; CaMKKα activity not reported / negligible |
| Quantified Difference | STO‑609 shows 5.3‑fold lower Ki for β vs. α isoform; SGC‑CAMKK2‑1 exhibits no quantifiable α‑isoform inhibition |
| Conditions | In vitro kinase activity assays using recombinant CaMKK isoforms, ATP concentration at 100 μM |
Why This Matters
Procurement of STO-609 is essential for experiments where dual CaMKKα/β inhibition or isoform-specific sensitivity comparisons are required, as newer probes lack measurable α-isoform activity.
- [1] Tokumitsu H, Inuzuka H, Ishikawa Y, Ikeda M, Saji I, Kobayashi R. STO-609, a specific inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase. J Biol Chem. 2002;277(18):15813-15818. doi:10.1074/jbc.M201075200. View Source
- [2] TargetMol. SGC‑CAMKK2‑1 Product Datasheet. Catalog No. T35967. View Source
